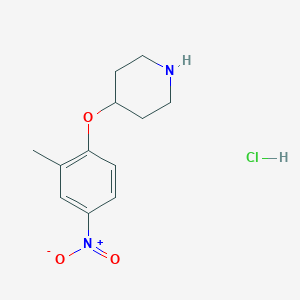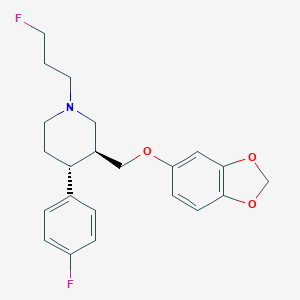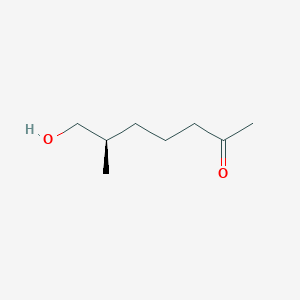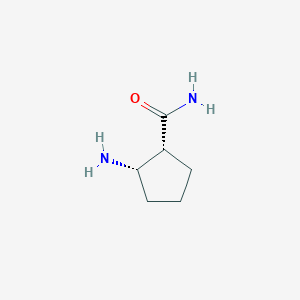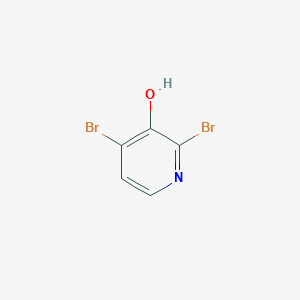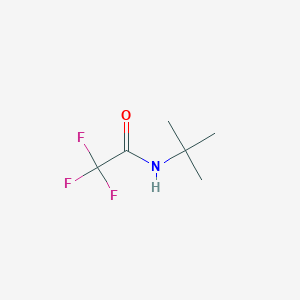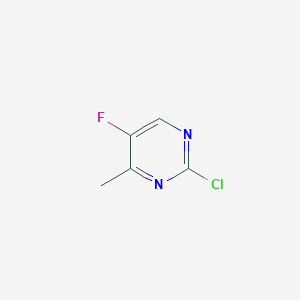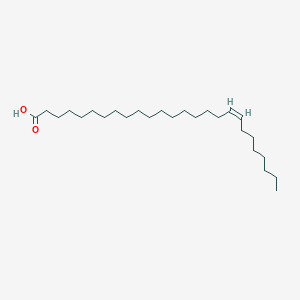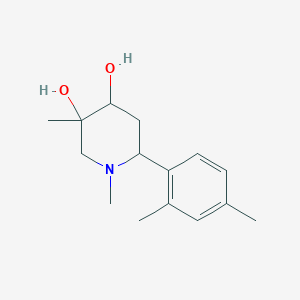
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications due to its unique structure and mechanism of action.
Applications De Recherche Scientifique
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and Parkinson's disease. 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to improve motor function in animal models of Parkinson's disease.
Mécanisme D'action
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the brain. 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol also acts as a weak agonist of the dopamine D2 receptor and the α2-adrenergic receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to induce hyperthermia, hypertension, tachycardia, and seizures in animal models. Additionally, 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to increase locomotor activity, stereotypy, and self-administration in rodents, suggesting its potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has several advantages for laboratory experiments, including its high potency and selectivity for dopamine, norepinephrine, and serotonin transporters. However, 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol also has limitations, including its potential for abuse and its adverse effects on physiological parameters.
Orientations Futures
Future research on 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol should focus on its potential therapeutic applications in the treatment of depression, anxiety, and Parkinson's disease. Additionally, further studies are needed to elucidate the long-term effects of 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol on the brain and the potential for addiction and withdrawal. Finally, the development of selective 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol analogs may provide new insights into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol can be synthesized using various methods, including reductive amination and Mannich reaction. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2,4-dimethylphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Propriétés
Numéro CAS |
128887-74-1 |
|---|---|
Nom du produit |
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol |
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
6-(2,4-dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H23NO2/c1-10-5-6-12(11(2)7-10)13-8-14(17)15(3,18)9-16(13)4/h5-7,13-14,17-18H,8-9H2,1-4H3 |
Clé InChI |
BXHUHAQDRAWEPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)O)C |
SMILES canonique |
CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)O)C |
Synonymes |
6-(2,4-dimethylphenyl)-1,3-dimethyl-piperidine-3,4-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
